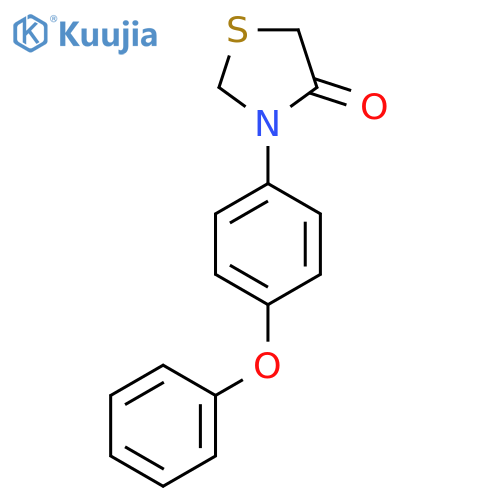Cas no 109052-49-5 (3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE)
3-(4-フェノキシフェニル)-1,3-チアゾラン-4-オンは、有機合成化学において重要な中間体として利用されるチアゾラン誘導体です。この化合物は、4位のケトン基と3位の芳香族置換基を有するチアゾラン骨格を特徴とし、医薬品や農薬の開発において有用な構造ユニットを提供します。特に、フェノキシフェニル基の導入により、脂溶性の調整や分子間相互作用の最適化が可能となります。その安定した環構造と反応性の高い官能基は、さらなる化学修飾のための多様な反応経路を可能にし、生物活性化合物の設計において優れた出発物質としての価値を有しています。

109052-49-5 structure
商品名:3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE
CAS番号:109052-49-5
MF:C15H13NO2S
メガワット:271.334222555161
MDL:MFCD00138845
CID:5215224
3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE 化学的及び物理的性質
名前と識別子
-
- 3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
- 3-(4-phenoxyphenyl)-1,3-thiazolan-4-one
- Bionet2_000015
- Oprea1_035412
- HMS1364A15
- 4-Thiazolidinone, 3-(4-phenoxyphenyl)-
- 3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE
-
- MDL: MFCD00138845
- インチ: 1S/C15H13NO2S/c17-15-10-19-11-16(15)12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9H,10-11H2
- InChIKey: YOIHADJWWIAWGL-UHFFFAOYSA-N
- ほほえんだ: S1CC(N(C2C=CC(=CC=2)OC2C=CC=CC=2)C1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 54.8
3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6D-005-5MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00873879-1g |
3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one |
109052-49-5 | 90% | 1g |
¥2401.0 | 2023-04-06 | |
| Key Organics Ltd | 6D-005-50MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | 6D-005-10MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| abcr | AB297542-100mg |
3-(4-Phenoxyphenyl)-1,3-thiazolan-4-one; . |
109052-49-5 | 100mg |
€283.50 | 2025-02-19 | ||
| abcr | AB297542-100 mg |
3-(4-Phenoxyphenyl)-1,3-thiazolan-4-one; . |
109052-49-5 | 100mg |
€221.50 | 2023-04-26 | ||
| Ambeed | A923742-1g |
3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one |
109052-49-5 | 90% | 1g |
$350.0 | 2024-04-26 | |
| Key Organics Ltd | 6D-005-1MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 6D-005-100MG |
3-(4-phenoxyphenyl)-1,3-thiazolan-4-one |
109052-49-5 | >90% | 100mg |
£146.00 | 2023-09-08 |
3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
109052-49-5 (3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:109052-49-5)3-(4-PHENOXYPHENYL)-1,3-THIAZOLAN-4-ONE

清らかである:99%
はかる:1g
価格 ($):315.0